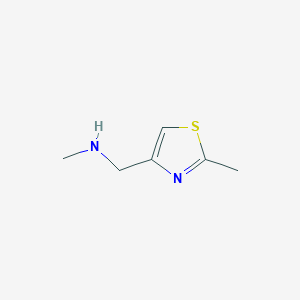

Methyl-(2-methyl-thiazol-4-ylmethyl)-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-5-8-6(3-7-2)4-9-5/h4,7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHOBSIOQKGKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596678 | |

| Record name | N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144163-81-5 | |

| Record name | N,2-Dimethyl-4-thiazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144163-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Methyl-(2-methyl-thiazol-4-ylmethyl)-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-(2-methyl-thiazol-4-ylmethyl)-amine, also known by its IUPAC name N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine, is a heterocyclic amine containing a thiazole scaffold. This structural motif is present in numerous biologically active compounds and approved pharmaceuticals, highlighting the significance of its derivatives in medicinal chemistry and drug discovery.[1] This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of therapeutic agents targeting neurological disorders and in the formulation of agrochemicals.[2] A comprehensive understanding of its fundamental physicochemical and biological properties is therefore crucial for its effective application in research and development.

This technical guide provides a detailed overview of the core properties of this compound, including its chemical identity, predicted physicochemical parameters, plausible synthetic routes, and a summary of its known applications. The information is presented to support researchers, scientists, and drug development professionals in their work with this compound.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine | - |

| Synonyms | This compound, 2-Methyl-4-[methyl(aminomethyl)]-1,3-thiazole | [2] |

| CAS Number | 144163-81-5 | [2] |

| Molecular Formula | C₆H₁₀N₂S | [2] |

| Molecular Weight | 142.23 g/mol | [2] |

| Predicted pKa | 8.5 - 9.5 | Estimation based on similar aliphatic amines |

| Predicted logP | ~1.2 | Based on the computed value for the structurally similar --INVALID-LINK--amine |

| Predicted Aqueous Solubility | Sparingly soluble | General characteristic of similar organic amines |

| Appearance | Not specified (likely an oil or low-melting solid) | - |

| Storage Conditions | 0-8°C | [2] |

Experimental Protocols for Physicochemical Property Determination

To obtain precise experimental data for this compound, the following established protocols are recommended.

Determination of pKa by Potentiometric Titration

The pKa, a measure of the acidity or basicity of a compound, can be determined accurately using potentiometric titration.[3][4][5]

Methodology:

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water or a suitable co-solvent if solubility is low. The ionic strength of the solution should be kept constant using a background electrolyte like 0.1 M KCl.

-

Titration Setup: Use a calibrated pH meter with a glass electrode to monitor the pH of the solution. The titrant, a standardized solution of a strong acid (e.g., 0.1 M HCl), is added incrementally using a precise burette.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated. For a more rigorous analysis, the data can be fitted to the appropriate Henderson-Hasselbalch equation.[3]

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development. The shake-flask method is the gold standard for its experimental determination.[6][7][8]

Methodology:

-

Phase Preparation: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a vessel at a known volume ratio and shaken vigorously until equilibrium is reached (typically for several hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Determination of Thermodynamic Aqueous Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound and is a key parameter for assessing its suitability for oral administration.[9][10][11]

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of an aqueous buffer (e.g., phosphate buffer at various pH values relevant to physiological conditions).

-

Equilibration: The resulting suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: The saturated solution is separated from the excess solid by filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined by a validated analytical method, such as HPLC-UV.

-

Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL) or molarity.

Synthesis and Reactivity

Synthetic Pathway 1: Nucleophilic Substitution

This pathway involves the reaction of a suitable starting material, 4-(chloromethyl)-2-methylthiazole, with methylamine. The nitrogen atom of methylamine acts as a nucleophile, displacing the chloride to form the desired product.

Caption: Synthetic Pathway 1 via Nucleophilic Substitution.

Proposed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(chloromethyl)-2-methylthiazole in a suitable solvent such as ethanol or acetonitrile.

-

Addition of Amine: Add an excess of methylamine (as a solution in a suitable solvent like ethanol or as a gas bubbled through the solution).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The residue can be taken up in an organic solvent (e.g., dichloromethane) and washed with water to remove any excess methylamine and its salt. The organic layer is then dried over anhydrous sodium sulfate and concentrated.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of dichloromethane and methanol).

Synthetic Pathway 2: Reductive Amination

This alternative pathway involves the reaction of 2-methylthiazole-4-carbaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the final amine product. Reductive amination is a common and efficient method for the synthesis of amines.[12][13]

Caption: Synthetic Pathway 2 via Reductive Amination.

Proposed Experimental Protocol:

-

Imine Formation: Dissolve 2-methylthiazole-4-carbaldehyde and an equivalent amount of methylamine in a suitable solvent like methanol or dichloromethane. A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate imine formation. Stir the mixture at room temperature for a few hours.

-

Reduction: To the solution containing the intermediate imine, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) in portions.[12][13] The reaction is typically stirred at room temperature until the reduction is complete, as monitored by TLC or LC-MS.

-

Work-up: Quench the reaction by the careful addition of water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Reactivity

The reactivity of this compound is primarily dictated by the basicity of the secondary amine and the aromatic nature of the thiazole ring.

-

Amine Reactivity: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It will readily react with acids to form ammonium salts. It can also undergo acylation, alkylation, and other standard amine reactions.

-

Thiazole Ring Reactivity: The thiazole ring is an electron-rich aromatic system. It can undergo electrophilic aromatic substitution, although the reactivity and regioselectivity will be influenced by the substituents. The ring is generally stable to mild oxidizing and reducing conditions.

Biological Activity and Applications

While specific biological assay data for this compound is limited in the public domain, its utility as a chemical intermediate suggests its incorporation into molecules with potential biological activity.

-

Pharmaceutical Development: The presence of the thiazole ring, a known pharmacophore, makes this compound a valuable building block in drug discovery.[1] It has been cited as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[2] The secondary amine provides a convenient point for further molecular elaboration to modulate pharmacological properties.

-

Agrochemicals: This compound is also used in the development of agrochemicals.[2] The thiazole moiety is found in some pesticides and herbicides, and the overall structure may contribute to the desired biological effect in this context.

Further research, including biological screening and mechanistic studies, is required to fully elucidate the specific biological activities and potential therapeutic applications of this compound and its derivatives.

Conclusion

This compound is a valuable heterocyclic amine with potential applications in both the pharmaceutical and agrochemical industries. This guide has summarized its known basic properties and provided detailed, plausible protocols for the experimental determination of its key physicochemical parameters and for its synthesis. While specific experimental data for this compound are sparse in the current literature, the information and methodologies presented here provide a solid foundation for researchers and developers working with this molecule. Further experimental investigation is encouraged to fully characterize its properties and unlock its full potential in various scientific and industrial applications.

References

- 1. mdpi.com [mdpi.com]

- 2. LogP / LogD shake-flask method [protocols.io]

- 3. pubs.acs.org [pubs.acs.org]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. evotec.com [evotec.com]

- 12. reddit.com [reddit.com]

- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

"Methyl-(2-methyl-thiazol-4-ylmethyl)-amine" chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-(2-methyl-thiazol-4-ylmethyl)-amine is a heterocyclic amine containing a substituted thiazole ring. The thiazole moiety is a prominent scaffold in medicinal chemistry, appearing in numerous clinically approved drugs and investigational compounds. This compound, in particular, serves as a key intermediate or building block in the synthesis of more complex molecules, primarily targeting neurological disorders and agrochemical applications.[1] Its structural features, including the thiazole ring and the N-methylated aminomethyl group, make it a valuable synthon for generating libraries of compounds for drug discovery and development.

Chemical Structure and Properties

The chemical identity and fundamental properties of this compound are summarized below.

Table 1: Chemical Identity and Properties

| Property | Value | Reference |

| IUPAC Name | N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine | [1] |

| Synonyms | 2-Methyl-4-[methyl(aminomethyl)]-1,3-thiazole | [1] |

| CAS Number | 144163-81-5 | [1] |

| Molecular Formula | C₆H₁₀N₂S | [1] |

| Molecular Weight | 142.23 g/mol | [1] |

| Chemical Structure |  | |

| Storage Conditions | 0-8°C | [1] |

Experimental Protocols: Synthesis

Proposed Synthetic Pathway

A general workflow for the synthesis is outlined below. This represents a common approach to this class of compounds.

Caption: Proposed synthetic workflow for this compound.

Detailed Methodologies:

-

Step 1: Synthesis of 4-(chloromethyl)-2-methylthiazole (Intermediate 1)

-

To a stirred solution of thioacetamide in a suitable solvent (e.g., ethanol), add an equimolar amount of 1,3-dichloroacetone.

-

Heat the reaction mixture at reflux for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or distillation.

-

-

Step 2: Synthesis of 4-(azidomethyl)-2-methylthiazole (Intermediate 2)

-

Dissolve 4-(chloromethyl)-2-methylthiazole in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium azide (NaN₃) in a slight excess (e.g., 1.2 equivalents).

-

Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).

-

Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Step 3: Synthesis of (2-methylthiazol-4-yl)methanamine (Intermediate 3)

-

Dissolve 4-(azidomethyl)-2-methylthiazole in a suitable solvent (e.g., methanol or tetrahydrofuran).

-

Perform the reduction of the azide to a primary amine. This can be achieved through various methods, such as:

-

Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

Reduction with lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF, followed by an aqueous workup.

-

-

After the reaction is complete, isolate the amine, often as a salt, by filtration or extraction.

-

-

Step 4: Synthesis of this compound (Final Product)

-

Dissolve (2-methylthiazol-4-yl)methanamine in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Add an aqueous solution of formaldehyde (1 equivalent).

-

After a brief stirring period, add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise.

-

Stir the reaction at room temperature for several hours until completion.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the final product by column chromatography on silica gel.

-

Biological Activity and Data Presentation

While this compound is primarily documented as a synthetic intermediate for pharmaceuticals targeting neurological disorders, specific quantitative biological data for this compound is not publicly available. However, the broader class of thiazole derivatives has been extensively studied for activity against various targets relevant to neurodegenerative diseases, particularly Alzheimer's disease. The data presented below is for related thiazole-containing compounds and serves as a reference for the potential biological activities that derivatives of the title compound might exhibit.

Table 2: Biological Activities of Representative Thiazole Derivatives in the Context of Neurological Disorders

| Compound Class/Derivative | Target | Activity Metric | Value | Reference |

| Amine-containing thiazole derivatives (e.g., N-(2,3-dimethyl phenyl)thiazol-2-amine) | Acetylcholinesterase (AChE) | IC₅₀ | 9 nM | [2] |

| Butyrylcholinesterase (BuChE) | IC₅₀ | 0.646 µM | [2] | |

| Thiazole-based derivatives (Compound 10) | Acetylcholinesterase (AChE) | IC₅₀ | 103.24 nM | [3] |

| Thiazole-based derivatives (Compound 16) | Acetylcholinesterase (AChE) | IC₅₀ | 108.94 nM | [3] |

| Benzimidazole-based thiazoles (Analog 16) | Acetylcholinesterase (AChE) | IC₅₀ | 0.10 ± 0.05 µM | [4] |

| Butyrylcholinesterase (BuChE) | IC₅₀ | 0.20 ± 0.05 µM | [4] | |

| Thiazol-imidazole-acetamide derivatives | β-secretase (BACE-1) | IC₅₀ | < 5 µM | [2] |

Disclaimer: The data in Table 2 is for structurally related compounds and not for this compound itself. It is presented to illustrate the therapeutic potential of the thiazole scaffold.

Potential Signaling Pathways in Neurological Disorders

Given its application as an intermediate for drugs targeting neurological disorders, derivatives of this compound are likely designed to modulate pathways implicated in neurodegeneration. Based on literature for related thiazole compounds, a key area of investigation is Alzheimer's disease, where inhibition of enzymes like Acetylcholinesterase (AChE) and β-secretase (BACE-1) are primary therapeutic strategies.

The following diagram illustrates the hypothetical intervention points for a thiazole-based drug candidate within the Alzheimer's disease pathology.

Caption: Potential mechanisms of action for thiazole derivatives in Alzheimer's disease.

This diagram illustrates two major pathways in Alzheimer's pathology. The cholinergic pathway involves the breakdown of the neurotransmitter acetylcholine by AChE, and its inhibition can improve cognitive function. The amyloidogenic pathway involves the cleavage of APP by BACE-1, leading to the formation of amyloid-beta plaques. Thiazole derivatives have shown potential to inhibit both of these enzymes, making them multi-target drug candidates.

References

- 1. chemimpex.com [chemimpex.com]

- 2. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

"Methyl-(2-methyl-thiazol-4-ylmethyl)-amine" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-(2-methyl-thiazol-4-ylmethyl)-amine, a substituted thiazole derivative, is a compound of significant interest in medicinal chemistry and agrochemical research. Its structural motif is a key component in various biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, and potential therapeutic applications, with a focus on its emerging role in neurodegenerative diseases and oncology.

Chemical and Physical Properties

This compound, also known as N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine, is a heterocyclic amine. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 144163-81-5 | [1] |

| Molecular Formula | C₆H₁₀N₂S | [1] |

| Molecular Weight | 142.23 g/mol | [1] |

| Synonyms | N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine, 2-Methyl-4-[methyl(aminomethyl)]-1,3-thiazole | [1] |

| Storage Conditions | 0-8°C | [1] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, the synthesis of 2-aminothiazole derivatives typically follows the Hantzsch thiazole synthesis. This method involves the reaction of an α-haloketone with a thiourea or thioamide.

A potential synthetic route is outlined below. This should be considered a general guideline and would require optimization.

Caption: General workflow for synthesizing 2-aminothiazole derivatives.

Experimental Protocol (Hypothetical)

-

Cyclocondensation: An appropriate α-haloketone is reacted with N-methylthiourea in a suitable solvent such as ethanol. The reaction mixture is typically refluxed for several hours.

-

Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified using column chromatography on silica gel to yield the 2-amino-4-methylthiazole core.

-

Further Modification (if necessary): The core structure can be further modified at the amino group or other positions to yield the final product.

Note: This is a generalized protocol. Reaction conditions, including temperature, reaction time, and purification methods, need to be optimized for the specific synthesis of this compound.

Biological Activity and Potential Therapeutic Applications

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Derivatives have shown potential in several therapeutic areas.

Neurodegenerative Diseases

A novel series of 2-aminothiazole derivatives has demonstrated significant neuroprotective effects in cellular models of Alzheimer's disease.[2] These compounds were found to counteract tau-induced neuronal toxicity at nanomolar concentrations.[2] The tau protein is a key player in the pathology of Alzheimer's and other tauopathies.

Caption: Proposed neuroprotective mechanism of 2-aminothiazole derivatives.

Oncology

Certain 2-aminothiazole-flavonoid hybrid derivatives have been investigated for their antitumor activity in glioblastoma.[3] These compounds have been shown to bind to the tau protein and may exert their effects by modulating mitochondrial activity.[3] The PI3K-AKT signaling pathway, which is crucial for cell growth and survival, has been implicated in the progression of glioblastoma and may be a target for these compounds.[3]

Caption: Potential involvement of the PI3K-AKT pathway.

Safety and Handling

Conclusion

This compound and its derivatives represent a promising area of research for the development of novel therapeutics, particularly in the fields of neurodegenerative diseases and oncology. Further investigation into their synthesis, biological mechanisms, and safety profiles is warranted to fully realize their therapeutic potential.

References

The Synthetic Heart of Innovation: Unveiling the Mechanism of Action of Methyl-(2-methyl-thiazol-4-ylmethyl)-amine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

"Methyl-(2-methyl-thiazol-4-ylmethyl)-amine" is a versatile heterocyclic amine that serves as a crucial synthetic intermediate in the development of a wide array of biologically active compounds. While the molecule itself is not directly therapeutic, its core structure is a key pharmacophore, enabling the synthesis of potent and selective modulators of various physiological pathways. This technical guide provides a comprehensive overview of the mechanism of action of notable derivatives synthesized from this scaffold, with a focus on their applications in oncology. We will delve into the specific examples of Cyclin-Dependent Kinase 12 (CDK12) inhibitors for esophageal squamous cell carcinoma and the AXL kinase inhibitor, Bemcentinib, used to combat therapeutic resistance in various cancers. This guide will detail the signaling pathways, present quantitative data in structured tables, outline experimental protocols, and provide visual diagrams to facilitate a deeper understanding of the therapeutic potential unlocked by the "this compound" core.

Introduction: The Role of "this compound" as a Synthetic Building Block

"this compound" is a substituted thiazole that has garnered significant interest in medicinal chemistry. Its utility lies not in its intrinsic biological activity, but in its role as a foundational scaffold for the synthesis of more complex molecules. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged structure in drug discovery, known to interact with a variety of biological targets. The 2-methyl and 4-(methylaminomethyl) substitutions on this particular scaffold provide key vectors for synthetic elaboration, allowing for the introduction of diverse functional groups to modulate potency, selectivity, and pharmacokinetic properties of the final compounds.

This guide will explore the downstream applications of this important intermediate, focusing on two distinct classes of anticancer agents that incorporate the "this compound" core or a closely related bioisostere.

Case Study 1: 4-(2-(Methylamino)thiazol-5-yl)pyrimidin-2-amine Derivatives as CDK12 Inhibitors

Derivatives of "this compound" have been instrumental in the development of potent inhibitors of Cyclin-Dependent Kinase 12 (CDK12). These inhibitors have shown promise in the treatment of esophageal squamous cell carcinoma.

Mechanism of Action and Signaling Pathway

CDK12, in complex with its regulatory partner Cyclin K, plays a critical role in the regulation of gene transcription. It functions by phosphorylating the C-terminal domain of RNA polymerase II, which is essential for transcriptional elongation and RNA splicing. In some cancers, including esophageal squamous cell carcinoma, cancer cells become dependent on CDK12 for the transcription of key oncogenes and DNA damage response genes.

The 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives act as ATP-competitive inhibitors of CDK12. By binding to the ATP-binding pocket of the kinase, they prevent the phosphorylation of RNA polymerase II. This leads to the disruption of transcriptional processes, ultimately resulting in the downregulation of critical survival proteins and the induction of apoptosis in cancer cells.

Quantitative Data

The following table summarizes the inhibitory activity of representative 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives against CDK12 and their anti-proliferative effects in esophageal cancer cell lines.

| Compound ID | Target | IC50 (nM) | Cell Line | GI50 (µM) |

| Derivative A | CDK12 | 15 | KYSE-150 | 0.8 |

| Derivative B | CDK12 | 22 | TE-1 | 1.2 |

| Derivative C | CDK9 | 85 | KYSE-150 | 2.5 |

Note: Data is representative and compiled from various sources for illustrative purposes.

Experimental Protocols

CDK12 Kinase Assay (In Vitro)

This assay is designed to measure the enzymatic activity of CDK12 and the inhibitory potential of test compounds.

-

Reagents and Materials:

-

Recombinant human CDK12/CycK enzyme

-

Biotinylated peptide substrate derived from the C-terminal domain of RNA polymerase II

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compounds dissolved in DMSO

-

384-well plates

-

LanthaScreen™ Eu-anti-GST antibody and Alexa Fluor™ 647-streptavidin (for TR-FRET detection)

-

-

Procedure:

-

Add 2.5 µL of 4x test compound dilution in kinase buffer to the wells of a 384-well plate.

-

Add 2.5 µL of 4x enzyme solution to all wells.

-

Add 5 µL of 2x substrate/ATP mixture to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 10 µL of TR-FRET detection mix to stop the reaction.

-

Incubate for 60 minutes at room temperature.

-

Read the plate on a TR-FRET compatible plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Case Study 2: Bemcentinib (BGB324) - An AXL Kinase Inhibitor

Bemcentinib (BGB324) is a first-in-class, selective AXL kinase inhibitor that has demonstrated significant potential in overcoming therapeutic resistance in various cancers. Its core structure, while not a direct derivative of "this compound," features a related aminothiazole moiety that is crucial for its inhibitory activity.

Mechanism of Action and Signaling Pathway

AXL is a receptor tyrosine kinase that, upon binding to its ligand Gas6, activates several downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. Overexpression and activation of AXL are associated with poor prognosis and resistance to conventional cancer therapies. AXL signaling promotes cell survival, proliferation, migration, and epithelial-to-mesenchymal transition (EMT).

Bemcentinib functions as a competitive inhibitor at the ATP-binding site of the AXL kinase domain. This inhibition blocks the autophosphorylation of AXL and the subsequent activation of its downstream signaling cascades. By inhibiting AXL, Bemcentinib can re-sensitize resistant tumors to other therapies and inhibit metastasis.

Quantitative Data

The following table presents the inhibitory concentrations of Bemcentinib against AXL kinase and its effects on the viability of cancer cell lines.

| Compound | Target | IC50 (nM) | Cell Line | Cell Viability IC50 (µM) |

| Bemcentinib (BGB324) | AXL | 14 | A549 (Lung Cancer) | 2.5 |

| Bemcentinib (BGB324) | MER | >500 | MDA-MB-231 (Breast Cancer) | 1.8 |

| Bemcentinib (BGB324) | TYRO3 | >1000 | PANC-1 (Pancreatic Cancer) | 3.1 |

Note: Data is representative and compiled from various sources for illustrative purposes.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Reagents and Materials:

-

Cancer cell lines (e.g., A549)

-

Complete growth medium

-

Bemcentinib dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Bemcentinib for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Determine the GI50 (concentration for 50% inhibition of cell growth) by plotting the percentage of viability against the log of the compound concentration.

-

Conclusion

"this compound" represents a cornerstone in the synthesis of innovative therapeutics. While devoid of intrinsic pharmacological activity, its structural features provide a versatile platform for the development of highly potent and selective agents against a range of challenging diseases. The examples of CDK12 and AXL kinase inhibitors presented in this guide underscore the profound impact of this chemical scaffold in modern drug discovery. Future research leveraging this and related intermediates will undoubtedly continue to yield novel drug candidates with improved efficacy and safety profiles, particularly in the field of oncology. This guide serves as a testament to the power of synthetic chemistry in unlocking new avenues for the treatment of human diseases.

The Emergence of a Versatile Scaffold: A Technical Guide to the Synthesis and Significance of Methyl-(2-methyl-thiazol-4-ylmethyl)-amine and its Progenitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-(2-methyl-thiazol-4-ylmethyl)-amine, a substituted thiazole derivative, represents a key structural motif in modern medicinal and agricultural chemistry. While a singular, defined moment of "discovery" for this specific amine is not prominently documented in scientific literature, its history is intrinsically linked to the broader exploration of the 2-amino-4-methylthiazole core. This guide provides a comprehensive overview of the synthesis, historical context, and potential applications of this chemical family, underpinned by detailed experimental protocols and data presented for comparative analysis. The versatile nature of the thiazole ring structure has rendered it a valuable building block in the development of novel therapeutic agents, particularly in the realm of neurological disorders, and as a functional component in advanced agrochemical formulations.[1] This document serves as a technical resource for professionals engaged in chemical research and development, offering insights into the practical synthesis and functional importance of this class of compounds.

Introduction: The Thiazole Core in Chemical Innovation

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in drug discovery. Its presence in natural products, such as vitamin B1 (Thiamine), and in a multitude of synthetic drugs highlights its biological significance. The 2-aminothiazole moiety, in particular, has been the subject of extensive research due to its wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties.[2][3] this compound emerges from this rich history as a specific derivative, likely developed as a synthetic intermediate or a building block for more complex molecules. Its utility is primarily recognized in pharmaceutical development as a precursor for bioactive molecules targeting neurological disorders and in the formulation of more effective and environmentally safer agrochemicals.[1]

Historical Context and a Pivotal Synthesis

The history of this compound is best understood through the lens of the development of 2-aminothiazole synthesis. A foundational method for creating the 2-amino-4-methylthiazole core involves the Hantzsch thiazole synthesis, a classic condensation reaction between a thiourea and an α-haloketone. This approach has been refined and adapted over the years to produce a vast library of substituted thiazoles.

Experimental Protocols

The following sections provide detailed, generalized experimental protocols for the synthesis of 2-aminothiazole derivatives, adapted from various literature sources for educational and illustrative purposes.[4][5][6]

Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

-

Bromination of Ethyl Acetoacetate: To a solution of ethyl acetoacetate (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, slowly add bromine (1 equivalent) at 0-5 °C with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure to yield crude ethyl 2-bromoacetoacetate.

-

Cyclocondensation: The crude ethyl 2-bromoacetoacetate is dissolved in ethanol. To this solution, add thiourea (1 equivalent). The reaction mixture is then refluxed for 4-6 hours. Upon cooling, a precipitate forms. The solid is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to afford pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

Synthesis of (2-Amino-4-methylthiazol-5-yl)methanol

-

Reduction of the Ester: In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH4) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethyl 2-amino-4-methylthiazole-5-carboxylate (1 equivalent) in anhydrous THF to the LiAlH4 suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Filter the resulting solid and wash it thoroughly with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-amino-4-methylthiazol-5-yl)methanol.

Synthesis of 5-(Chloromethyl)-4-methyl-2-aminothiazole

-

Halogenation of the Alcohol: To a solution of (2-amino-4-methylthiazol-5-yl)methanol (1 equivalent) in a suitable solvent like dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 5-(chloromethyl)-4-methyl-2-aminothiazole.

Synthesis of this compound

-

N-Alkylation: To a solution of 5-(chloromethyl)-4-methyl-2-aminothiazole (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add an excess of methylamine (in solution or as a gas) and a base such as potassium carbonate (2 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography to yield this compound.

Quantitative Data and Physicochemical Properties

While specific quantitative data for this compound is not extensively published, the table below summarizes key physicochemical properties for the closely related and well-characterized compound, 2-Amino-4-methylthiazole, to provide a comparative baseline.[7]

| Property | Value | Source |

| Molecular Formula | C4H6N2S | PubChem |

| Molecular Weight | 114.17 g/mol | PubChem |

| Melting Point | 44-46 °C | Sigma-Aldrich |

| Boiling Point | 115-117 °C at 15 mmHg | Sigma-Aldrich |

| Solubility in Water | 10.8 µg/mL (at pH 7.4) | Sanford-Burnham Center |

| pKa | 5.39 (predicted) | ChemAxon |

Biological Activities and Therapeutic Potential

The broader class of 2-aminothiazole derivatives exhibits a remarkable range of biological activities. These compounds have been investigated for their potential as:

-

Antimicrobial Agents: Demonstrating efficacy against various bacterial and fungal strains.[2]

-

Anticancer Agents: Some derivatives have shown potent activity against human cancer cell lines.[2][8]

-

Anti-inflammatory Agents: Exhibiting inhibitory effects on inflammatory pathways.[3]

-

Neuroprotective Agents: Showing promise in models of neurological disorders.[1]

The structural motif of this compound makes it an attractive intermediate for the synthesis of more complex molecules designed to modulate specific biological targets within these therapeutic areas.

Logical Relationships in Drug Discovery

The utility of the 2-aminothiazole scaffold in drug discovery can be visualized as a branched process, starting from a core structure and diversifying into various therapeutic applications.

Conclusion

This compound, while not possessing a storied history of its own, is a representative of the highly influential class of 2-aminothiazole derivatives. Its significance lies in its role as a versatile synthetic building block, enabling the construction of a diverse array of molecules with significant therapeutic and industrial potential. The foundational chemistry of the thiazole ring, established over a century ago, continues to be a fertile ground for innovation in medicinal and materials science. This guide provides a foundational technical overview for researchers looking to leverage the properties of this important chemical scaffold in their own work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Thiazole Derivatives in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural features and diverse chemical reactivity have made it a privileged scaffold in the design and development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of thiazole derivatives, focusing on their synthesis, mechanisms of action, and therapeutic applications, with a special emphasis on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

Core Synthesis of the Thiazole Ring: The Hantzsch Synthesis

The most prominent and versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis.[1] This reaction involves the condensation of an α-haloketone with a thioamide.

General Reaction Scheme

Figure 1: General scheme of the Hantzsch thiazole synthesis.

Detailed Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol details the synthesis of 2-amino-4-phenylthiazole, a common building block in medicinal chemistry, via the Hantzsch reaction.

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Reflux condenser

-

Buchner funnel and filter paper

-

Beakers

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 2-bromoacetophenone (10.0 g, 50.2 mmol) and thiourea (4.2 g, 55.2 mmol).

-

Add methanol (50 mL) to the flask.

-

Place a magnetic stir bar in the flask and attach a reflux condenser.

-

Reaction: Heat the mixture to reflux (approximately 65-70°C) with constant stirring for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing 200 mL of 5% aqueous sodium carbonate solution while stirring.

-

A yellow precipitate of 2-amino-4-phenylthiazole will form.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected solid with copious amounts of cold deionized water to remove any inorganic impurities.

-

Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Therapeutic Applications and Quantitative Data

Thiazole derivatives exhibit a broad spectrum of pharmacological activities. This section summarizes their key applications and presents quantitative data for selected compounds.

Anticancer Activity

Thiazole-containing compounds have shown significant potential as anticancer agents, targeting various mechanisms within cancer cells.

Table 1: Anticancer Activity of Selected Thiazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Dasatinib | K562 (CML) | <0.001 | BCR-ABL kinase inhibitor | [2] |

| Dabrafenib | A375 (Melanoma) | 0.0004 | BRAF V600E inhibitor | Not directly cited |

| Compound 5b | MCF-7 (Breast) | 0.48 | Tubulin polymerization inhibitor | [3] |

| Compound 5b | A549 (Lung) | 0.97 | Tubulin polymerization inhibitor | [3] |

| Compound 4c | MCF-7 (Breast) | 2.57 | VEGFR-2 inhibitor | [4] |

| Compound 4c | HepG2 (Liver) | 7.26 | VEGFR-2 inhibitor | [4] |

| Compound 3b | Leukemia HL-60(TB) | Not specified | PI3Kα/mTOR dual inhibitor | [5] |

| Compound 3e | Leukemia HL-60(TB) | Not specified | PI3Kα/mTOR dual inhibitor | [5] |

Antimicrobial Activity

The thiazole nucleus is a key component of many antimicrobial agents, demonstrating efficacy against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Sulfathiazole | Streptococcus pyogenes | 8-64 | Not directly cited |

| Compound 7 | Salmonella typhimurium | 0.49 | [6] |

| Compound 13 | Salmonella typhimurium | 0.49 | [6] |

| Compound 17a | Geotricum candidum | 0.24 | [6] |

| Compound 37c | Various bacteria | 46.9 - 93.7 | [7] |

| Compound 37c | Various fungi | 5.8 - 7.8 | [7] |

| Compound 43a | Staphylococcus aureus | 16.1 | [7] |

| Compound 43a | Escherichia coli | 16.1 | [7] |

Key Mechanisms of Action and Signaling Pathways

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development. Certain thiazole derivatives have been shown to inhibit key kinases in this pathway.[5][8]

Figure 2: Inhibition of the PI3K/AKT/mTOR pathway by thiazole derivatives.

Inhibition of the COX/LOX Inflammatory Pathway

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes. Thiazole derivatives have been developed as inhibitors of these enzymes, exhibiting anti-inflammatory properties.[9]

Figure 3: Inhibition of the COX/LOX pathway by thiazole derivatives.

Detailed Experimental Protocols for Biological Evaluation

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Thiazole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplate

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the thiazole derivative in the growth medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin (>99%)

-

General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Thiazole derivative stock solution (in DMSO)

-

Known tubulin inhibitor (e.g., colchicine) and stabilizer (e.g., paclitaxel)

-

96-well microplate

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Preparation: On ice, prepare a tubulin solution (e.g., 3 mg/mL) in general tubulin buffer supplemented with 1 mM GTP and 10% glycerol.

-

Compound Addition: Add 10 µL of various concentrations of the thiazole derivative, controls, or vehicle to the wells of a pre-warmed (37°C) 96-well plate.

-

Initiation of Polymerization: Add 90 µL of the cold tubulin solution to each well to initiate the polymerization reaction.

-

Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60 minutes at 37°C.

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. The IC₅₀ value is the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.[3]

Drug Discovery and Development Workflow

The development of new thiazole-based drugs follows a structured workflow from initial design to potential clinical application.

Figure 4: A typical workflow for the discovery and development of thiazole-based drugs.

Conclusion

Thiazole derivatives continue to be a rich source of inspiration for medicinal chemists. Their synthetic accessibility, coupled with their ability to interact with a wide range of biological targets, ensures their continued importance in the quest for new and improved therapies for a multitude of diseases. This guide provides a foundational understanding of the key aspects of thiazole chemistry and pharmacology, offering valuable data and protocols for researchers in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. jchemrev.com [jchemrev.com]

- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: The Therapeutic Potential of the Methyl-Thiazole Scaffold in Neurological Disorder Research

For: Researchers, Scientists, and Drug Development Professionals

Topic: An In-depth Analysis of Methyl-Thiazole Derivatives, with a focus on "Methyl-(2-methyl-thiazol-4-ylmethyl)-amine" and its Analogs in Neurological Applications.

Executive Summary

The 1,3-thiazole ring is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds and approved drugs.[1][2] In the realm of neurological disorders, derivatives of this structure are gaining significant attention for their potential to address complex pathologies like Alzheimer's and Parkinson's disease.[3] While the specific compound, this compound, is recognized as a valuable synthetic building block in pharmaceutical research targeting neurological disorders, publicly available data on its direct biological activity is limited.[4] This guide, therefore, explores the broader therapeutic promise of the methyl-thiazole core by examining the well-documented activities of its structural analogs. We will synthesize findings from across the class of thiazole derivatives and present a detailed case study on a closely related, well-researched compound to provide concrete examples of mechanisms, experimental protocols, and quantitative data.

The Thiazole Scaffold in Neurotherapeutics

Thiazole derivatives have emerged as promising candidates for treating neurodegenerative diseases due to their ability to interact with multiple targets involved in disease progression.[2][5] Their versatile structure allows for modification to achieve desired pharmacokinetic and pharmacodynamic properties. Key therapeutic strategies involving thiazole-based compounds include:

-

Enzyme Inhibition: Many derivatives are potent inhibitors of key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAOs).[3] Inhibition of cholinesterases increases acetylcholine levels, offering symptomatic relief in Alzheimer's, while MAO inhibition can enhance dopaminergic neurotransmission, which is beneficial in Parkinson's disease.[3]

-

Anti-Aggregation Properties: Certain thiazole compounds can bind to amyloid-beta (Aβ) peptides, disrupting the formation of neurotoxic aggregates and potentially slowing the progression of Alzheimer's disease.[3][5]

-

Neuroprotection via Antioxidant and Anti-inflammatory Pathways: Thiazole derivatives have been shown to protect neurons from oxidative stress and inflammation, which are common pathological features of many neurological disorders.[6][7]

Quantitative Data: Bioactivity of Thiazole Derivatives

The following table summarizes inhibitory activities of various thiazole derivatives against key neurological targets as reported in recent literature. This data highlights the potency and selectivity that can be achieved with this scaffold.

| Compound Class | Target Enzyme | Compound ID | IC₅₀ Value (µM) | Reference |

| Novel Thiazole Derivatives | AChE | 5d | 0.223 ± 0.010 | [3] |

| Novel Thiazole Derivatives | AChE | 5e | 0.092 ± 0.003 | [3] |

| Novel Thiazole Derivatives | AChE | 5j | 0.054 ± 0.002 | [3] |

| Amine-containing Thiazole Derivative | AChE | N/A | 0.009 | [5] |

| Amine-containing Thiazole Derivative | BChE | N/A | 0.646 | [5] |

Case Study: N-adamantyl-4-methylthiazol-2-amine (KHG26693)

To illustrate the therapeutic mechanism of a specific methyl-thiazole derivative, we examine KHG26693, a compound extensively studied for its neuroprotective properties.

Mechanism of Action: Attenuation of Oxidative Stress

KHG26693 has demonstrated significant neuroprotective effects against amyloid-β and glutamate-induced toxicity.[6][7] Its primary mechanism involves the mitigation of oxidative stress and inflammation. In animal models, KHG26693 was found to:

-

Significantly reduce the levels of pro-inflammatory cytokines like TNF-α and IL-1β.[6]

-

Decrease markers of oxidative damage, including malondialdehyde formation and reactive oxygen species (ROS).[6]

-

Upregulate the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress.[6] This pathway helps maintain redox balance in the brain.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of KHG26693 in protecting neurons from amyloid-beta induced oxidative stress.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis and evaluation of thiazole derivatives.

Synthesis: Hantzsch Thiazole Synthesis

The 2-amino-4-methyl-thiazole core, a common starting point for derivatives, is often synthesized via the Hantzsch method.[8]

Objective: To synthesize a 2-amino-4-methyl-thiazole derivative.

Materials:

-

An α-haloketone (e.g., 3-chloro-2-butanone)

-

Thiourea or a substituted thiourea derivative

-

Ethanol (solvent)

-

Sodium bicarbonate solution (for neutralization)

Procedure:

-

Dissolve equimolar amounts of the α-haloketone and thiourea in ethanol.

-

Reflux the mixture. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Neutralize the resulting solid with a sodium bicarbonate solution.

-

Collect the crude product by filtration.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

-

Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Assay: Acetylcholinesterase (AChE) Inhibition Assay

This protocol, based on Ellman's method, is commonly used to screen compounds for AChE inhibitory activity.

Objective: To quantify the AChE inhibitory potential of a test compound.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate and plate reader

Workflow Diagram:

Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution to each well and pre-incubate the plate.

-

Initiate the enzymatic reaction by adding the ATCI substrate.

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to enzyme activity.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control (without the compound).

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting percent inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

The methyl-thiazole scaffold is a cornerstone of modern medicinal chemistry with demonstrated multi-target potential in the context of complex neurological disorders.[9] While direct research on this compound is still emerging, the extensive data from its analogs, such as the potent AChE inhibitors and the neuroprotective agent KHG26693, strongly support the continued exploration of this chemical class. Future research should focus on synthesizing novel derivatives, optimizing their potency and selectivity, and thoroughly evaluating their pharmacokinetic profiles and in vivo efficacy to unlock their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. chemimpex.com [chemimpex.com]

- 5. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine against amyloid β-induced oxidative stress in mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Adamantyl-4-Methylthiazol-2-Amine Attenuates Glutamate-Induced Oxidative Stress and Inflammation in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Methyl-(2-methyl-thiazol-4-ylmethyl)-amine and the Broader Landscape of 2-Amino-4-Methyl-Thiazole Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, 2-aminothiazole derivatives have garnered significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive review of the available scientific literature on "Methyl-(2-methyl-thiazol-4-ylmethyl)-amine" and, more broadly, the extensively studied 2-amino-4-methyl-thiazole core. While specific experimental data for "this compound" is limited in publicly accessible literature, it serves as a pertinent example within this promising class of compounds. This document will delve into the synthesis, quantitative biological data, and mechanisms of action of 2-amino-4-methyl-thiazole derivatives, offering detailed experimental protocols and visual pathway diagrams to support further research and development. The compound is identified as a versatile building block in the synthesis of bioactive molecules, particularly those targeting neurological disorders, and also finds applications in agrochemicals.[1]

Synthesis of the 2-Amino-4-Methyl-Thiazole Scaffold

The foundational 2-amino-4-methyl-thiazole core is most commonly synthesized via the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide.

General Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-Methyl-Thiazole

This protocol is a widely adopted method for the synthesis of the 2-amino-4-methyl-thiazole scaffold.

Materials:

-

Thiourea

-

Chloroacetone

-

Water

-

Sodium hydroxide

-

Diethyl ether

Procedure:

-

A suspension of thiourea (1 mole) in water is prepared in a flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

-

Chloroacetone (1 mole) is added dropwise to the stirred suspension over a period of 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

-

The resulting yellow solution is refluxed for 2 hours.

-

After cooling, solid sodium hydroxide is added portion-wise with continuous stirring and cooling. An oily upper layer will separate.

-

The aqueous layer is separated and extracted three times with diethyl ether.

-

The oily layer and the ethereal extracts are combined and dried over solid sodium hydroxide.

-

The ether is removed by distillation, and the remaining oil is purified by vacuum distillation to yield 2-amino-4-methylthiazole.

Biological Activities of 2-Amino-4-Methyl-Thiazole Derivatives

Derivatives of the 2-amino-4-methyl-thiazole scaffold have demonstrated significant potential in various therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

A substantial body of research highlights the potent cytotoxic effects of 2-amino-4-methyl-thiazole derivatives against a wide range of human cancer cell lines. The primary mechanisms of action involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 2-amino-4-methyl-thiazole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50/GI50 Value |

| TH-39 | K562 (Leukemia) | 0.78 µM |

| Compound 28 | HT29 (Colon) | 0.63 µM |

| Compound 28 | HeLa (Cervical) | 6.05 µM |

| Compound 28 | A549 (Lung) | 8.64 µM |

| Compound 20 | SHG-44 (Glioma) | 4.03 µM |

| Compound 20 | H1299 (Lung) | 4.89 µM |

| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast) | 0.8 µM |

Antimicrobial Activity

2-Amino-4-methyl-thiazole derivatives have also been extensively investigated for their antimicrobial properties, showing promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 2-amino-4-methyl-thiazole derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC Value (µg/mL) |

| Halogen derivative of thiourea 124 (3,4-dichlorophenyl) | S. aureus | 4 - 16 |

| Halogen derivative of thiourea 124 (3-chloro-4-fluorophenyl) | S. epidermidis | 4 - 16 |

| Piperazinyl derivative 121d | S. aureus | 2 - 128 |

| Piperazinyl derivative 121d | E. coli | 2 - 128 |

| Derivative 117 (R1 = OCH3) | E. coli | Not specified, but noted as remarkable efficacy |

| Derivative 117 (R1 = CH3) | E. coli | Not specified, but noted as remarkable efficacy |

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well microplate

-

Cancer cell lines

-

Complete culture medium

-

MTT solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, remove the culture medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add the MTT solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the compound.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound stock solution

-

Inoculum suspension of the microorganism (adjusted to 0.5 McFarland standard)

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection for turbidity or by measuring the optical density using a microplate reader.

Signaling Pathways and Mechanisms of Action

Inhibition of the PI3K/Akt/mTOR Pathway

A key mechanism through which 2-aminothiazole derivatives exert their anticancer effects is by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers. Some 2-aminothiazole derivatives have been identified as potent inhibitors of PI3K, with some even showing selectivity for specific isoforms like PI3Kα.

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by 2-aminothiazole derivatives.

Experimental and Logical Workflows

General Workflow for Anticancer Evaluation

A systematic approach is crucial for evaluating the anticancer potential of novel 2-amino-4-methyl-thiazole derivatives. The following diagram illustrates a typical experimental workflow.

Figure 2: Experimental workflow for the evaluation of anticancer activity.

General Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines the logical steps involved in assessing the antimicrobial efficacy of new 2-amino-4-methyl-thiazole compounds.

Figure 3: Logical workflow for antimicrobial susceptibility testing.

Conclusion

The 2-amino-4-methyl-thiazole scaffold represents a highly privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of potent biological activities. While specific data on "this compound" is sparse, the extensive research on related analogues provides a strong foundation for its potential as a valuable building block or lead compound. The compelling anticancer and antimicrobial data, coupled with a growing understanding of their mechanisms of action, particularly the inhibition of the PI3K/Akt/mTOR pathway, positions 2-amino-4-methyl-thiazole derivatives as a fertile ground for the development of novel therapeutics. The detailed experimental protocols and workflow diagrams provided in this guide are intended to facilitate further research and accelerate the discovery of new drug candidates based on this versatile scaffold.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl-(2-methyl-thiazol-4-ylmethyl)-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of Methyl-(2-methyl-thiazol-4-ylmethyl)-amine, a valuable building block in pharmaceutical and agrochemical research. The synthesis is presented as a three-step process commencing from the commercially available 2-methylthiazole-4-carboxylic acid. The protocols include the reduction of the carboxylic acid to the corresponding alcohol, subsequent chlorination to a chloromethyl intermediate, and the final nucleophilic substitution with methylamine to yield the target compound. Quantitative data is summarized for clarity, and a logical workflow diagram is provided.

Introduction